Fostino R B Bokosi,
Richard M Beteck,
Mziyanda Mbaba,
Thanduxolo E Mtshare,
Dustin Laming,
Heinrich C Hoppe,
Setshaba D Khanye
PMID: 33609655
DOI:
10.1016/j.bmcl.2021.127855
Abstract
Several classes of antimalarial drugs are currently available, although issues of toxicity and the emergence of drug resistant malaria parasites have reduced their overall therapeutic efficiency. Quinoline based antiplasmodial drugs have unequivocally been long-established and continue to inspire the design of new antimalarial agents. Herein, a series of mono- and bisquinoline methanamine derivatives were synthesised through sequential steps; Vilsmeier-Haack, reductive amination, and nucleophilic substitution, and obtained in low to excellent yields. The resulting compounds were investigated for in vitro antiplasmodial activity against the 3D7 chloroquine-sensitive strain of Plasmodium falciparum, and compounds 40 and 59 emerged as the most promising with IC
values of 0.23 and 0.93 µM, respectively. The most promising compounds were also evaluated in silico by molecular docking protocols for binding affinity to the {001} fast-growing face of a hemozoin crystal model.
Georges Jourdi,
Johan Abdoul,
Virginie Siguret,
Xavier Decleves,
Elisa Frezza,
Claire Pailleret,
Isabelle Gouin-Thibault,
Sophie Gandrille,
Nathalie Neveux,
Charles Marc Samama,
Samuela Pasquali,
Pascale Gaussem
PMID: 34126147
DOI:
10.1016/j.ijbiomac.2021.06.058
Abstract
Alpha
-macroglobulin (α
M) is a physiological macromolecule that facilitates the clearance of many proteinases, cytokines and growth factors in human. Here, we explored the effect of induced forms of α
M on anticoagulant drugs. Gla-domainless factor Xa (GDFXa) and methylamine (MA)-induced α
M were prepared and characterized by electrophoresis, immunonephelometry, chromogenic, clot waveform and rotational thromboelastometry assays. Samples from healthy volunteers and anticoagulated patients were included. In vivo neutralization of anticoagulants was evaluated in C57Bl/6JRj mouse bleeding-model. Anticoagulant binding sites on induced α
M were depicted by computer-aided energy minimization modeling. GDFXa-induced α
M neutralized dabigatran and heparins in plasma and whole blood. In mice, a single IV dose of GDFXa-induced α
M following anticoagulant administration significantly reduced blood loss and bleeding time. Being far easier to prepare, we investigated the efficacy of MA-induced α
M. It neutralized rivaroxaban, apixaban, dabigatran and heparins in spiked samples in a concentration-dependent manner and in samples from treated patients. Molecular docking analysis evidenced the ability of MA-induced α
M to bind non-covalently these compounds via some deeply buried binding sites. Induced forms of α
M have the potential to neutralize direct oral anticoagulants and heparins, and might be developed as a universal antidote in case of major bleeding or urgent surgery.
Sarita Kumari,
Arti Meena,
Amanpal Singh,
Ajay Singh Verma
PMID: 33454826
DOI:
10.1007/s11356-020-12087-y
Abstract
Organic-inorganic metal halide perovskite materials, i.e., ABX
(A = methylammonium, B = Pb, X = Cl, Br, I) have been proved to be outstanding for solar energy conversion. They provide a solution to renewable energy problems with good efficiency and cost-effective technology. Here, we report the initial calculations done by solving Kohn-Sham equations by the use of density function theory. The electronic structural and band gap of CH
NH
PbI
material are obtained by using different exchange-correlation potential (PBE, PBE-sol, GGA). Further, solar cell devices with CH
NH
PbI
as absorption layer and CdS/TiO
/ZnTe as buffer layer have been modeled; device physics is discussed and performance of solar cell structure is analyzed in terms of short circuit current density, open circuit voltage, efficiency, fill factor, and quantum efficiency. The maximum efficiency of CH
NH
PbI
solar cell is found to be 19.6% with TiO
buffer layer, whereas efficiency with ZnTe buffer layer is also comparable which is 19.5%. Further the effect of layer thickness and temperature are analyzed for maximum efficiency.
Morteza Zendehdel,
Shahin Hassanpour,
Nima Movahedi
PMID: 33027685
DOI:
10.1016/j.neulet.2020.135408
Abstract
The aim of the current study was to determine effects of intracerebroventricular (ICV) and intraperitoneal (i.p.) administration of Methylamine (MET) and possible interactions with nitric oxide (NO) and TAAR
pathways in 24-h fasted (FD
) and ad libitum layer-type chicken. In experiment 1, FD
chicken ICV injected with MET (15, 30, 45, 60 and 75 μg). In experiment 2, ICV injection of MET (15, 30, 45, 60 and 75 μg) was injected in the ad libitum birds. Experiments 3-4 were similar to experiments 1-2, except chicken i.p. injected with MET (15, 30, 45, 60 and 75 mg/kg). In experiment 5, FD
birds ICV injected with l-NAME (NO synthesis inhibitor, 100 nmol), MET (75 μg) and co-injection of l-NAME + MET. Experiment 6 was similar to experiment 5, except, ad libitum birds received injections. In experiment 7, FD
chicken i.p. injected with l-NAME (100 mg/kg), MET (75 mg/kg) and co-injection of l-NAME + MET. In experiment 8, FD
birds ICV injected with RO5256390 (selective TAAR
agonist, 10, 20 and 40 μg). In experiment 9, ad libitum birds ICV injected with RO5256390 (10, 20 and 40 μg). In experiment 10, FD
birds ICV injected with RO5256390 (10 μg), MET (75 μg) and their co-injection. Experiment 11 was similar to experiment 10, except, ad libitum birds received ICV injections. In experiment 12, FD
chicken i.p. injected with RO5256390 (2.5, 5 and 10 mg/kg). In experiment 13, FD
chicken i.p. injected with RO5256390 (2.5 mg/kg), MET (75 mg/kg) and RO5256390 + MET. Then cumulative food intake was determined until 120 min after injection. According to the results, ICV injection of MET decreased food intake in FD
and ad libitum chicken (P < 0.05). MET (i.p.) diminished food consumption in fasted (P < 0.05) but not in ad libitum chicken (P> 0.05). Co-injection of the l-NAME + MET significantly decreased MET-induced hypophagia in FD
and ad libitum chicken (P < 0.05). MET-induced hypophagia (i.p.) weakened by l-NAME in FD
chicken (P < 0.05). RO5256390 decreased food intake in FD
and ad libitum chicken (P < 0.05). Co-injection of RO5256390 + MET increased MET-induced hypophagia in FD
and ad libitum chicken (P < 0.05). RO5256390 decreased food intake in FD
chicken (P < 0.05). Co-injection of the RO5256390 + MET amplified MET-induced hypophagia in FD
chicken (P < 0.05). Based on the findings, MET-induced hypophagia is mediated via NO and TAAR
pathways on food intake in layer chicken.
Carles Acosta-Silva,
Joan Bertran,
Vicenç Branchadell,
Antoni Oliva
PMID: 32916041
DOI:
10.1002/cphc.202000667
Abstract
The effect of solvent reaction fields and oriented electric fields on the Kemp elimination reaction between methylamine or imidazole and 5-nitrobenzisoxazole has been theoretically studied. The Kemp reaction is the most widely used for the design of new enzymes. Our results, using the SMD continuous model for solvents, are in quite good agreement with the experimental fact that the rate of the analogous reaction with butylamine is one order of magnitude smaller in water than in acetonitrile. In the case of external electric fields, our results show that they can increase or decrease the energy barrier depending on the magnitude and orientation of the field. A duly oriented electric field may have a notable catalytic effect on the reaction. So, external electric fields and reaction fields due to the medium can contribute to the design of new enzymes. Several factors that must be taken into account to increase the catalytic effect are discussed.
Shirin Sharafian,
Zinatossadat Hossaini,
Faramarz Rostami-Charati,
Mohammad A Khalilzadeh
PMID: 32504497
DOI:
10.2174/1386207323666200606212501
Abstract
Aims & Objective: An efficient procedure for the synthesis of pyrido[2,1-a]isoquinoline derivatives in excellent yields was investigated using catalyst-free multicomponent reaction of phthaladehyde, methylamine, activated acetylenic compounds, alkyl bromides and triphenylphosphine in water under ultrasonic irradiation at room temperature. In addition, Diels- Alder reactions of pyrido[2,1-a]isoquinoline derivatives with activated acetylenic compounds under ultrasonic irradiation are investigated in two procedures. The advantages of this procedure compared to report methods are short time of reaction, high yields of product, easy separation of product, clean mixture of reaction and green media for performing reaction. In addition, because of having isoquinoline core in synthesized compounds, in this research antioxidant activity of some synthesized compounds was studied.
To a stirred mixture of phthalaldehyde 1 (2 mmol) and methylamine 2 (2 mmol) in water (3 mL) under ultrasonic irradiation was added to activated acetylenic compounds 4 after 20 min. Alkyl bromide 3 and triphenylphosphine 5 react in another pot in water (3 mL) under ultrasonic irradiation for 15 min. After this time, this mixture was added to the first pot. After completion of the reaction, the solid residue was separated by filtration and washed with Et2O to afforded pure title compound 6.
In this work, generation of pyrido[2,1-a]isoquinoline derivatives 6 are performed using phthalaldehyde 1, methylamine 2, α-halo substituted carbonyls 3, activated acetylenic compounds 4 and triphenylphosphine 5 in water under ultrasonic irradiation condition at room temperature in excellent yield at short time.
In summary, multicomponent reaction of phthaladehyde, methylamine, activated acetylenic compounds, alkyl bromides and triphenylphosphine in water under ultrasonic irradiation at room temperature produced pyrido[2,1-a]isoquinoline derivatives in excellent yields. Also, Diels-Alder reaction of pyrido[2,1-a]isoquinoline derivatives with activated acetylenic compounds and triphenylphosphine under ultrasonic irradiation is investigated in two procedures. Also, the antioxidant activities of 6a, 6c, 6g and 6i were evaluated by DPPH radical scavenging and ferric reducing power analyzes. The compounds 6a exhibit excellent DPPH radical scavenging activity and FRAP compared to synthetic antioxidants BHT and TBHQ. The chief benefits of our method are high atom economy, green reaction conditions, higher yield, shorter reaction times, and easy work-up, which agree with some principles of green chemistry.
Marina G Shelyapina,
Oleg I Silyukov,
Irina P Lushpinskaia,
Sergey A Kurnosenko,
Anton S Mazur,
Ilya G Shenderovich,
Irina A Zvereva
PMID: 33182612
DOI:
10.3390/molecules25225229
Abstract
The protonated perovskite-like titanate H
La
Ti
O
has been used to produce organic-inorganic hybrids with simple organic molecules: methylamine, methanol, monoethanolamine, and
-butylamine. The optimal pathways for the preparation of such hybrids are summarized. Solid-state NMR, combined with thermal analysis, Raman, and IR spectroscopy, has been applied to determine the bonding type in the obtained organic-inorganic hybrids. It has been found that, in the methanolic hybrid, the organic residues are covalently bound to the inorganic matrix. In contrast, in the methylamine and
-butylamine hybrids, the organic molecules are intercalated into the inorganic matrix in cationic forms. The structure of the monoethanolamine hybrid is composite and includes both the covalently bound and intercalated organic species.
Nikita S Dutta,
Nakita K Noel,
Craig B Arnold
PMID: 32633521
DOI:
10.1021/acs.jpclett.0c01975
Abstract
Metal halide perovskites have generated interest across many fields for the impressive optoelectronic properties achievable in films produced using facile solution-processing techniques. Previous research has revealed the colloidal nature of perovskite precursor inks and established a relationship between the colloid distribution and the film optoelectronic quality. Yet, the identity of colloids remains unknown, hindering our understanding of their role in perovskite crystallization. Here, we investigate precursor inks of the prototypical methylammonium lead triiodide perovskite using cryo-electron microscopy (cryo-EM) and show, for the first time, that the colloids are neither amorphous nor undissolved lead iodide, as previously speculated, but are a crystalline, non-perovskite material. We identify this as a perovskite precursor phase and discuss this as a potential means to understanding the role of chloride in processing. This work establishes cryo-EM as a viable technique to elucidate the nature of colloids in perovskite inks, a vital step toward a fundamental understanding of thin-film crystallization.
Ning Wang,
Xiu-Lan Chen,
Chao Gao,
Ming Peng,
Peng Wang,
Na Zhang,
Fuchuan Li,
Gui-Peng Yang,
Qing-Tao Shen,
Shengying Li,
Yin Chen,
Yu-Zhong Zhang,
Chun-Yang Li
PMID: 33199371
DOI:
10.1074/jbc.RA120.015952
Abstract
Monomethylamine (MMA) is an important climate-active oceanic trace gas and ubiquitous in the oceans. γ-Glutamylmethylamide synthetase (GmaS) catalyzes the conversion of MMA to γ-glutamylmethylamide, the first step in MMA metabolism in many marine bacteria. The gmaS gene occurs in ∼23% of microbial genomes in the surface ocean and is a validated biomarker to detect MMA-utilizing bacteria. However, the catalytic mechanism of GmaS has not been studied because of the lack of structural information. Here, the GmaS from Rhodovulum sp. 12E13 (RhGmaS) was characterized, and the crystal structures of apo-RhGmaS and RhGmaS with different ligands in five states were solved. Based on structural and biochemical analyses, the catalytic mechanism of RhGmaS was explained. ATP is first bound in RhGmaS, leading to a conformational change of a flexible loop (Lys287-Ile305), which is essential for the subsequent binding of glutamate. During the catalysis of RhGmaS, the residue Arg312 participates in polarizing the γ-phosphate of ATP and in stabilizing the γ-glutamyl phosphate intermediate; Asp177 is responsible for the deprotonation of MMA, assisting the attack of MMA on γ-glutamyl phosphate to produce a tetrahedral intermediate; and Glu186 acts as a catalytic base to abstract a proton from the tetrahedral intermediate to finally generate glutamylmethylamide. Sequence analysis suggested that the catalytic mechanism of RhGmaS proposed in this study has universal significance in bacteria containing GmaS. Our results provide novel insights into MMA metabolism, contributing to a better understanding of MMA catabolism in global carbon and nitrogen cycles.
Mansoore Esmaili,
Brian P Tancowny,
Xiongyao Wang,
Audric Moses,
Leonardo M Cortez,
Valerie L Sim,
Holger Wille,
Michael Overduin
PMID: 32358064
DOI:
10.1074/jbc.RA119.012348
Abstract
Prions are lipidated proteins that interact with endogenous lipids and metal ions. They also assemble into multimers and propagate into the infectious scrapie form known as PrP
The high-resolution structure of the infectious PrP
state remains unknown, and its analysis largely relies on detergent-based preparations devoid of endogenous ligands. Here we designed polymers that allow isolation of endogenous membrane:protein assemblies in native nanodiscs without exposure to conventional detergents that destabilize protein structures and induce fibrillization. A set of styrene-maleic acid (SMA) polymers including a methylamine derivative facilitated gentle release of the infectious complexes for resolution of multimers, and a thiol-containing version promoted crystallization. Polymer extraction from brain homogenates from Syrian hamsters infected with Hyper prions and WT mice infected with Rocky Mountain Laboratories prions yielded infectious prion nanoparticles including oligomers and microfilaments bound to lipid vesicles. Lipid analysis revealed the brain phospholipids that associate with prion protofilaments, as well as those that are specifically enriched in prion assemblies captured by the methylamine-modified copolymer. A comparison of the infectivity of PrP
attached to SMA lipid particles in mice and hamsters indicated that these amphipathic polymers offer a valuable tool for high-yield production of intact, detergent-free prions that retain
activity. This native prion isolation method provides an avenue for producing relevant prion:lipid targets and potentially other proteins that form multimeric assemblies and fibrils on membranes.